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Compound Name:
(4-(Benzyloxy)-2,6-

dimethylphenyl)boronic acid

Cat. No.: B3025270 Get Quote

Boronic acids, organoboron compounds characterized by a C–B bond and two hydroxyl groups

(R-B(OH)₂), are a cornerstone of modern synthetic chemistry.[1] Their relative stability to air

and moisture, coupled with their versatile reactivity, makes them superior to many other

organometallic reagents.[1][2] Their most prominent application is in the palladium-catalyzed

Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-

carbon bonds.[3][4] This reaction's tolerance of a wide variety of functional groups and the

generally low toxicity of boron-containing byproducts have cemented its status as a go-to

method in academic and industrial laboratories, particularly in the synthesis of complex

molecules for pharmaceuticals and materials science.[2][5]

Within this class of reagents, substituted dimethylphenylboronic acids are particularly valuable

building blocks. The presence and position of the two methyl groups on the phenyl ring allow

chemists to fine-tune steric and electronic properties, influencing reaction kinetics, selectivity,

and the final properties of the target molecule.[6][7] This guide provides a comprehensive

overview of the commercial availability of these key reagents, delves into critical quality control

considerations, outlines a practical application protocol, and offers essential guidance on

handling and storage.

Structural Diversity and Commercial Landscape
The strategic placement of methyl groups on the phenylboronic acid scaffold gives rise to

several commercially important isomers, each offering unique steric and electronic profiles for
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synthetic applications.

Key Isomers and Their Properties
2,5-Dimethylphenylboronic acid (CAS 85199-06-0): Widely used as a versatile intermediate

in the synthesis of pharmaceuticals and agrochemicals.[8]

2,6-Dimethylphenylboronic acid (CAS 100379-00-8): The ortho-substitution pattern

introduces significant steric hindrance around the boronic acid moiety. This can be

strategically employed to control selectivity in cross-coupling reactions, though it may

sometimes require modified catalytic systems or longer reaction times to achieve high yields.

[6]

3,4-Dimethylphenylboronic acid (CAS 55499-43-9): A common building block used in both

pharmaceutical development and materials science to create novel functional materials.[5]

3,5-Dimethylphenylboronic acid (CAS 172975-69-8): Frequently used in Suzuki-Miyaura

couplings, allowing chemists to introduce a specific 3,5-disubstituted phenyl group to fine-

tune pharmacological properties like solubility and metabolic stability in drug candidates.[3]

The formation of a cyclic trimer, known as a boroxine, can occur through the dehydration of

three boronic acid molecules. This is a reversible process that can impact stoichiometry and

characterization if not accounted for.[9]

Caption: Reversible dehydration of boronic acid monomers to a boroxine trimer.

Commercial Suppliers and Availability
A wide range of chemical suppliers offer substituted dimethylphenylboronic acids, from large

global distributors to specialized manufacturers. Purity levels typically range from 95% to over

98%, with higher purity grades available for demanding applications like pharmaceutical

synthesis.[3] The choice of supplier often depends on the required scale (milligrams to multi-

kilogram), purity, and the level of quality documentation needed.
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Isomer CAS Number Molecular Formula
Representative
Commercial
Suppliers

2,5-

Dimethylphenylboroni

c acid

85199-06-0 C₈H₁₁BO₂
Chem-Impex, Sigma-

Aldrich, Alfa Aesar

2,6-

Dimethylphenylboroni

c acid

100379-00-8 C₈H₁₁BO₂

Sigma-Aldrich, Ningbo

Inno Pharmchem,

Combi-Blocks

3,4-

Dimethylphenylboroni

c acid

55499-43-9 C₈H₁₁BO₂

Xiamen Hisunny

Chemical, NINGBO

INNO PHARMCHEM,

TCI

3,5-

Dimethylphenylboroni

c acid

172975-69-8 C₈H₁₁BO₂

Sigma-Aldrich, AK

Scientific, Xiamen

Hisunny Chemical

This table is representative and not exhaustive. Researchers should verify availability and

specifications with individual suppliers.

For researchers requiring derivatives, pinacol esters of dimethylphenylboronic acids are also

widely available and offer enhanced stability against protodeboronation compared to the free

acids.[9][10]

Synthesis, Quality Control, and Analytical Integrity
While this guide focuses on commercial availability, understanding the synthesis of these

reagents is crucial for anticipating potential impurities. The most common laboratory and

industrial synthesis involves the reaction of a Grignard reagent, formed from the corresponding

dimethylbromobenzene, with a trialkyl borate (e.g., trimethyl borate) followed by acidic

hydrolysis.[11][12]
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Caption: General workflow for the synthesis of dimethylphenylboronic acids.

Self-Validating Protocols: The Importance of Rigorous
QC
The reliability of synthetic procedures hinges on the quality of the starting materials. For

boronic acids, several analytical techniques are essential to ensure purity and identity, forming

a self-validating system for quality assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for

assessing the purity of boronic acids and detecting organic impurities. However, a significant

analytical challenge is the on-column hydrolysis of boronic esters or degradation of the acid

itself.[13][14] To ensure accurate analysis, method development is critical. Using a stationary

phase with low silanol activity and avoiding acidic modifiers in the mobile phase can

minimize on-column hydrolysis.[14]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b3025270?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/22321949/
https://www.researchgate.net/publication/260060496_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC
https://www.researchgate.net/publication/260060496_Accurate_analysis_of_boronic_pinacol_esters_using_low_residual_silanol_silica_based_reversed_phase_HPLC
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3025270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

confirming the structure of the molecule, verifying the substitution pattern of the methyl

groups, and detecting impurities.

Mass Spectrometry (MS): Techniques like UHPLC-MS provide accurate mass data,

confirming the molecular weight.[15] Analysis can be complicated by the formation of

boroxines or solvent adducts, requiring optimized instrument parameters.[15][16]

Titration: An acid-base titration can be used to determine the assay (the percentage of active

boronic acid), which can be affected by the presence of the corresponding anhydrous

boroxine.[8]

Practical Application: Suzuki-Miyaura Cross-
Coupling Protocol
The true value of dimethylphenylboronic acids is realized in their application. The following

protocol provides a representative, field-proven methodology for a Suzuki-Miyaura coupling

reaction.

Objective: Synthesize 3,5-dimethylbiphenyl from 3,5-dimethylphenylboronic acid and

bromobenzene.

Materials:

3,5-Dimethylphenylboronic acid (1.0 equiv)

Bromobenzene (1.1 equiv)

Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)

Triphenylphosphine (PPh₃, 0.04 equiv)

Potassium Carbonate (K₂CO₃, 2.0 equiv)

Toluene/Water (4:1 mixture)

Step-by-Step Methodology
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Catalyst Pre-formation (Optional but Recommended): To a reaction vessel under an inert

atmosphere (N₂ or Ar), add Pd(OAc)₂ and PPh₃ to the toluene portion of the solvent. Stir for

15-20 minutes at room temperature. This step forms the active Pd(0) catalyst in situ, leading

to more reproducible results.

Reagent Addition: To the vessel containing the catalyst, add 3,5-dimethylphenylboronic acid,

bromobenzene, and the aqueous solution of K₂CO₃.

Reaction: Heat the biphasic mixture to 80-90 °C with vigorous stirring to ensure adequate

mixing between the organic and aqueous phases.

Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically

complete within 2-6 hours.

Work-up: Cool the reaction mixture to room temperature. Separate the organic layer. Extract

the aqueous layer with toluene or another suitable organic solvent (e.g., ethyl acetate) two

times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to yield pure 3,5-dimethylbiphenyl.

Causality Behind Choices:

Catalyst System: Pd(OAc)₂/PPh₃ is a classic, robust catalyst system. The phosphine ligand

stabilizes the Pd(0) center and facilitates the oxidative addition and reductive elimination

steps.

Base: Potassium carbonate is a moderately strong inorganic base. Its role is crucial: it reacts

with the boronic acid to form a more nucleophilic boronate species (RB(OH)₃⁻ or similar),

which is necessary for the key transmetalation step with the palladium complex.[2]

Solvent System: The two-phase toluene/water system is effective for dissolving both the

organic reagents and the inorganic base, facilitating the reaction at the interface.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂
(Active Catalyst)

Oxidative Addition
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Transmetalation

Ar²-B(OH)₂
+ Base

Ar¹-Pd(II)L₂-Ar²

Reductive Elimination
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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